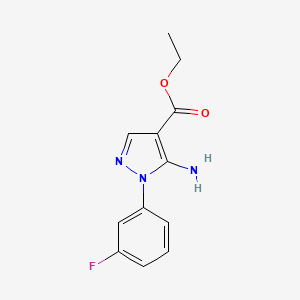

ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(3-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWPRCFEKILVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670520 | |

| Record name | Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-70-7 | |

| Record name | Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate biological activity

An In-depth Technical Guide: Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Core as a Foundation for Bioactivity

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This versatility is evidenced by its presence in numerous commercially successful drugs, spanning therapeutic areas from inflammation to oncology.[3] Within this broad class, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and its derivatives serve as exceptionally valuable intermediates for the synthesis of complex, biologically active molecules.[4][5]

This guide focuses on a specific, highly promising analogue: This compound . The introduction of a fluorine atom at the meta-position of the phenyl ring is a strategic modification known to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties. We will explore the synthesis, established biological activities, and therapeutic potential of this compound and its close structural relatives, providing a technical framework for researchers in the field. The primary activities discussed—anti-inflammatory, anticancer, and antimicrobial—highlight the scaffold's significant potential in addressing key areas of unmet medical need.[1][3][6]

Chemical Profile and Synthesis

The strategic synthesis of 5-aminopyrazole-4-carboxylates is fundamental to exploring their therapeutic potential. A prevalent and efficient method involves the condensation of a substituted phenylhydrazine with an activated three-carbon component. For the title compound, this would involve reacting 3-fluorophenylhydrazine with a derivative of ethyl cyanoacetate or a ketene dithioacetal.[3][7][8] This reaction constructs the core pyrazole ring system with the desired substituents in a controlled manner.

Caption: General synthetic pathway for ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂F₃N₃O₂ | [9] |

| Molecular Weight | 315.25 g/mol | N/A |

| Appearance | White to off-white powder | [5] |

| Melting Point | 153 °C (for 4-fluoro analogue) | [10] |

| Boiling Point | ~380 °C (Predicted, for 4-fluoro analogue) | [10] |

| CAS Number | 188428-93-7 | N/A |

Part 1: Anti-inflammatory and Analgesic Activity

Derivatives of the 5-aminopyrazole scaffold have consistently demonstrated potent anti-inflammatory and analgesic properties. This activity is primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade.

Mechanism of Action: COX Inhibition

A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) and pyrazole-based compounds exert their effect is through the inhibition of cyclooxygenase (COX) enzymes.[11] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. Many pyrazole derivatives show preferential inhibition of COX-2, the isoform induced during an inflammatory response. This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[3]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyrazole derivatives.

Supporting Evidence and Data

A study by Thore et al. on a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates demonstrated significant in vivo anti-inflammatory and analgesic activity.[3][7] In the carrageenan-induced rat paw edema model, certain derivatives exhibited efficacy comparable to the standard drug, diclofenac sodium, but with a significantly lower ulcerogenic index, indicating a better gastrointestinal safety profile.[7][11]

Table 2: Anti-inflammatory Activity of Related Pyrazole Derivatives

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | Ulcerogenic Index | Reference |

| Compound 3a | 25 | 78.4% | 1.12 | [7][11] |

| Compound 3c | 25 | 75.2% | 0.90 | [7][11] |

| Compound 3d | 25 | 76.8% | 1.04 | [7][11] |

| Diclofenac Sodium | 25 | 82.5% | 3.10 | [7][11] |

| Ethyl-5-amino-3-methylthio-1-(substituted-phenyl)-1H-pyrazole-4-carboxylate derivatives |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping and Administration: Animals are fasted overnight and divided into groups: Control (vehicle), Standard (e.g., Diclofenac Sodium, 25 mg/kg), and Test groups (pyrazole derivative at various doses). The compounds are administered orally (p.o.).

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured immediately after injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Part 2: Anticancer Activity

The pyrazole scaffold is integral to the design of numerous targeted anticancer agents. Its ability to be functionalized allows for precise interactions with key oncogenic proteins.

Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

-

FGFR Inhibition: The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is frequently dysregulated in various cancers. A recent study detailed the design of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent, covalent pan-FGFR inhibitors.[12] These compounds were shown to bind irreversibly to the kinase domain, effectively shutting down aberrant signaling that drives tumor growth and proliferation. The representative compound 10h from this study demonstrated nanomolar activity against FGFR1, 2, 3, and a key resistance mutant (V564F).[12]

-

Tubulin Polymerization Inhibition: The microtubule network is crucial for cell division, and disrupting its dynamics is a proven anticancer strategy. A novel pyrazole derivative, PTA-1 , was identified as a potent cytotoxic agent against triple-negative breast cancer cells.[13] Mechanistic studies revealed that PTA-1 inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[13]

Supporting Evidence and Data

The versatility of the ethyl 5-aminopyrazole-4-carboxylate core is highlighted by its use in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which have shown strong anticancer activity across the NCI-60 cell line panel, with particular efficacy against melanoma, leukemia, and breast cancer cell lines.[1] Furthermore, the pyrazole PTA-1 showed impressive selective cytotoxicity, being significantly more toxic to cancer cells than to non-cancerous cell lines.[13]

Table 3: Cytotoxic Activity (IC₅₀) of Related Pyrazole Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Target/Mechanism | Reference |

| Compound 10h | NCI-H520 | Lung Cancer | 19 | Pan-FGFR | [12] |

| Compound 10h | SNU-16 | Gastric Cancer | 59 | Pan-FGFR | [12] |

| Compound 10h | KATO III | Gastric Cancer | 73 | Pan-FGFR | [12] |

| PTA-1 | MDA-MB-231 | Breast (TNBC) | 3.3 µM | Tubulin Polymerization | [13] |

| PTA-1 | MCF-10A | Non-cancerous | 4.4 µM | - | [13] |

| 5-amino-1H-pyrazole-4-carboxamide derivative |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, serving as a primary screen for cytotoxic compounds.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. Cells are incubated with the compound for 48-72 hours.

-

MTT Addition: After incubation, the media is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Caption: Workflow for an in vitro cytotoxicity screening using the MTT assay.

Part 3: Antimicrobial Activity

The 5-aminopyrazole core has also been explored for its potential to combat microbial infections, a critical area of global health.

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse. In insects, phenylpyrazoles like Ethiprole act as potent blockers of the GABA-regulated chloride channel, leading to neurotoxicity.[14] In bacteria and fungi, the mechanisms may involve the inhibition of essential metabolic enzymes or disruption of cell membrane integrity. A study on a series of pyrazole derivatives identified N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide as having significant inhibitory activity against both planktonic and biofilm-forming Haemophilus influenzae and H. parainfluenzae.[15] The ability to disrupt biofilms is particularly important, as these structures contribute to chronic infections and antibiotic resistance.

Supporting Evidence and Data

Research has shown that 5-amino-4-cyano-1H-pyrazole derivatives possess moderate to high inhibitory activity against a panel of bacteria and fungi.[16] The study on Haemophilus species demonstrated that N-substituted pyrazoles can be highly effective against these respiratory pathogens.[15]

Table 4: Antimicrobial Activity (MIC) of a Related Pyrazole Derivative

| Compound | Organism | MIC Range (µg/mL) | Reference |

| N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | H. influenzae (clinical isolates) | 0.24 - 31.25 | [15] |

| N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | H. parainfluenzae (clinical isolates) | 1.95 - 31.25 | [15] |

| N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | S. aureus | 7.81 - 62.5 | [15] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + inoculum, no drug) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

This compound represents a molecule of significant interest, built upon a scaffold with proven efficacy across multiple therapeutic domains. The incorporation of a 3-fluorophenyl moiety is a rational design choice poised to enhance its drug-like properties. The extensive body of research on analogous compounds provides a robust foundation for its potential as a potent anti-inflammatory, anticancer, and antimicrobial agent.

Future research should focus on:

-

Expanded Synthesis: Synthesizing a focused library of derivatives based on the title compound to explore structure-activity relationships (SAR) in greater detail.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets for the most active compounds, including kinase profiling, enzyme kinetics, and structural biology studies to visualize binding interactions.

-

In Vivo Efficacy and Safety: Advancing the most promising candidates into relevant animal models of cancer, inflammation, and infection to evaluate their efficacy, pharmacokinetics, and safety profiles.

The versatility and established bioactivity of the 5-aminopyrazole core ensure that this compound and its future derivatives will remain a fertile ground for the discovery of next-generation therapeutics.

References

-

Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 82(3). Retrieved from [Link]

-

Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, M. G. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(9), 2053. Retrieved from [Link]

-

Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. Retrieved from [Link]

-

Verma, A., Kumar, D., & Singh, K. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. Retrieved from [Link]

-

Kumar, A., & Kumar, K. (2019). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 11(1), 2-13. Retrieved from [Link]

-

Maleki, A., Ghamari, N., & Gholami, M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14, 10839-10848. Retrieved from [Link]

-

Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Retrieved from [Link]

-

Manfroni, G., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 17(5), 629. Retrieved from [Link]

-

ResearchGate. (2019). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]

-

Ren, J., et al. (2007). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E, 63(Pt 4), o1929. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Fathalla, O. A., et al. (2010). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. Archives of Pharmacal Research, 33(12), 1891-1900. Retrieved from [Link]

-

da Silva, A. C. G., et al. (2023). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels. Canadian Journal of Physiology and Pharmacology, 101(5), 216-225. Retrieved from [Link]

-

Basavaraja, K. M., Somashekhar, B., & Yogeetha, S. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of the Chinese Chemical Society, 61(3), 329-335. Retrieved from [Link]

-

Sanchez-Vazquez, R., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7724. Retrieved from [Link]

-

Pitucha, M., et al. (2013). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. Polish Journal of Microbiology, 62(2), 133-139. Retrieved from [Link]

-

Kumar, A., et al. (2023). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Bioorganic Chemistry, 137, 106596. Retrieved from [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116892. Retrieved from [Link]

- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 15. Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Biological Activities and Mechanistic Insights of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed exploration of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate, not as a standalone therapeutic agent, but as a crucial building block in the synthesis of potent kinase inhibitors. The focus will be on the mechanistic principles of the broader class of 5-aminopyrazole-based kinase inhibitors that are derived from this and similar scaffolds.

Part 1: Introduction to the 5-Aminopyrazole Scaffold

This compound belongs to a class of compounds known as 5-aminopyrazoles. While this specific molecule is primarily a synthetic intermediate, the 5-aminopyrazole core is a "privileged structure" in medicinal chemistry.[1] This designation is due to its proven ability to serve as a versatile scaffold for developing drugs that can interact with a wide range of biological targets, most notably protein kinases.[2][3]

The significance of the 5-aminopyrazole scaffold lies in its structural features that allow it to form key interactions within the ATP-binding site of protein kinases.[1][4] Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a major focus of drug discovery efforts.[1][5]

Part 2: The General Mechanism of Action of 5-Aminopyrazole-Based Kinase Inhibitors

The primary mechanism of action for kinase inhibitors derived from the 5-aminopyrazole scaffold is competitive inhibition at the ATP-binding site.

Key Interactions with the Kinase Hinge Region

The aminopyrazole core is adept at forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1][4] This interaction is critical for anchoring the inhibitor and is a common feature of many potent kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating a strong and stable interaction.[1] Specifically, the 5-amino group and the pyrazole ring nitrogens can form a triad of hydrogen bonds with the backbone of the hinge region residues.[4]

Diagram of Kinase Hinge Interaction

Caption: General binding mode of a 5-aminopyrazole inhibitor in a kinase ATP pocket.

Achieving Selectivity and Potency

While the aminopyrazole core provides the essential anchor to the hinge region, the substituents at other positions of the pyrazole ring are crucial for determining the inhibitor's potency and selectivity.[6] By modifying these substituents, medicinal chemists can target specific hydrophobic pockets and other features unique to different kinases, thereby designing inhibitors that are highly selective for the desired target.[2][4]

Part 3: Therapeutic Targets and Applications

Derivatives of this compound and similar 5-aminopyrazoles have been investigated as inhibitors of a wide range of kinases, with significant implications for various therapeutic areas.

| Target Kinase Family | Therapeutic Area | Examples of Inhibitors |

| Cyclin-Dependent Kinases (CDKs) | Cancer | AT7519, Palbociclib (features a related scaffold)[4] |

| p38 MAP Kinase | Inflammatory Diseases | Various 5-amino-pyrazole based compounds[7][8] |

| Fibroblast Growth Factor Receptors (FGFRs) | Cancer | Covalent aminopyrazole-based inhibitors[9] |

| Polo-like Kinase 1 (PLK1) | Cancer | BI2536 (features a related scaffold)[10] |

Part 4: Synthetic and Experimental Workflows

General Synthetic Route to Kinase Inhibitors

This compound serves as a key starting material for the synthesis of more complex kinase inhibitors. A general synthetic workflow is outlined below.

Caption: A generalized synthetic workflow from the starting material to a final kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of newly synthesized compounds, a standard in vitro kinase assay is performed.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 5: Conclusion and Future Directions

This compound is a valuable chemical intermediate, and its importance is derived from the utility of the 5-aminopyrazole scaffold in the design of potent and selective kinase inhibitors. The ability of this core structure to effectively interact with the kinase hinge region provides a solid foundation for developing targeted therapies for a multitude of diseases.

Future research will likely focus on the development of novel derivatives with improved pharmacokinetic properties and enhanced selectivity to overcome challenges such as off-target effects and drug resistance. The versatility of the 5-aminopyrazole scaffold ensures that it will remain a key component in the arsenal of medicinal chemists for years to come.

References

- Benchchem. Synthesis of Kinase Inhibitors Using Pyrazole Intermediates.

- Lange, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- Ghattas, W., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.

- Bîcu, E., et al. (2013).

- Kumar, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.

- Akella, S. S., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters.

- Revesz, L., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Scott, J. S., et al. (2018). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.

- Revesz, L., et al. (2012). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV.

- Kumar, A., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate literature review

An In-depth Technical Guide to Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the identification of versatile molecular scaffolds is paramount. Among these, the 5-aminopyrazole core has emerged as a "privileged structure" due to its remarkable adaptability and presence in a multitude of biologically active compounds.[1][2] This guide provides a deep dive into this compound, a representative member of this class, exploring its synthesis, chemical characteristics, and its significant role as a foundational building block for advanced therapeutic agents. While specific data for the 3-fluorophenyl isomer is consolidated from the broader class, this analysis leverages extensive research on its close analogs to provide a comprehensive and predictive overview.

Synthesis and Mechanistic Insight

The construction of the 1-aryl-5-aminopyrazole-4-carboxylate core is a well-established process in synthetic organic chemistry. The most prevalent and efficient method involves the condensation of an arylhydrazine with a three-carbon electrophilic partner bearing cyano and ester functionalities.

A cornerstone precursor for this synthesis is ethyl 2-cyano-3-ethoxyacrylate or a similar reactive intermediate. The reaction proceeds via a sequence of nucleophilic attack, elimination, and intramolecular cyclization. The arylhydrazine, in this case, 3-fluorophenylhydrazine, initially attacks the electron-deficient double bond of the acrylate derivative, followed by a ring-closing condensation to yield the stable aromatic pyrazole ring.[3][4]

Representative Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is a representative procedure adapted from established methods for synthesizing structurally similar 1-aryl-5-aminopyrazole-4-carboxylates.[3][4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorophenylhydrazine (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) in absolute ethanol (10 mL per mmol of hydrazine).

-

Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If further purification is required, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel.

The causality behind this experimental design lies in the inherent reactivity of the chosen precursors. The use of ethanol as a solvent provides a suitable medium for the reactants, and heating to reflux supplies the necessary activation energy for the cyclization step.

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound define its behavior in biological and chemical systems. While experimental data for this specific isomer is not widely published, a reliable profile can be constructed by comparison with its close analogs.

Table 1: Physicochemical Properties of Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates

| Substituent (Aryl Group) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 3-Fluorophenyl (Target) | C₁₂H₁₂FN₃O₂ | 249.24 | Not Reported | - |

| 4-Fluorophenyl | C₁₂H₁₂FN₃O₂ | 249.24 | 150-157 | [5] |

| Phenyl | C₁₂H₁₃N₃O₂ | 231.25 | Not Reported | [6] |

| 3-Chlorophenyl | C₁₂H₁₂ClN₃O₂ | 265.70 | 115-117 | - |

| 3-(Trifluoromethyl)phenyl | C₁₃H₁₂F₃N₃O₂ | 299.25 | Not Reported | [7] |

Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons from the 3-fluorophenyl ring with coupling patterns influenced by the fluorine atom, a singlet for the pyrazole C3-H, and a broad singlet for the amino (-NH₂) protons.[6][8]

-

¹³C NMR: The carbon spectrum will display signals for the ester carbonyl, the ethyl group carbons, the pyrazole ring carbons, and the six carbons of the fluorophenyl ring, with C-F coupling visible for the carbons proximate to the fluorine atom.[6]

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (around 3300-3450 cm⁻¹), C=O stretching for the ester (around 1700-1730 cm⁻¹), and C-F stretching in the aromatic region.[9]

A Versatile Intermediate for Fused Heterocycles

The true power of this compound lies in its utility as a polyfunctional synthetic building block.[2][10] The presence of a nucleophilic amino group ortho to a modifiable ester function makes it an ideal precursor for constructing fused heterocyclic systems of high medicinal value, such as pyrazolo[3,4-d]pyrimidines.[11]

These fused systems are of particular interest as they often mimic the structure of endogenous purines, allowing them to interact with a wide range of biological targets, including kinases and phosphodiesterases.[10]

Synthetic Transformations into Fused Systems

Caption: Synthetic utility for creating fused pyrazolo[3,4-d]pyrimidines.

Biological Significance and Therapeutic Potential

The 5-aminopyrazole scaffold is a cornerstone in the design of targeted therapies, primarily due to its ability to form key hydrogen bonds with protein active sites.[12] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities.

Kinase Inhibition: A Primary Application

Perhaps the most significant application of this scaffold is in the development of kinase inhibitors for oncology and inflammatory diseases.[1][12] The exocyclic amino group and the pyrazole ring nitrogens act as crucial hydrogen bond donors and acceptors, anchoring the molecule within the ATP-binding pocket of various kinases.

-

p38 MAP Kinase: 5-aminopyrazole derivatives have been developed as potent and selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response cascade.[1]

-

Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib, used for treating mantle cell lymphoma, features a 5-aminopyrazole core, underscoring its clinical relevance.[1]

Illustrative Signaling Pathway: p38 MAP Kinase

Caption: Inhibition of the p38 MAPK inflammatory pathway.

Anticancer and Anti-inflammatory Properties

Beyond specific kinase targets, the broader class of 5-aminopyrazoles has been extensively explored for general anti-inflammatory, analgesic, and anticancer activities.[9][13] Studies have shown that various derivatives can inhibit cyclooxygenase (COX) enzymes or induce apoptosis in cancer cell lines.[1][13] The versatility of the scaffold allows for fine-tuning of its activity profile through substitution on the N1-phenyl ring and modification of the C4-ester group.

Conclusion

This compound stands as a molecule of significant strategic importance in drug discovery. While it is a potent scaffold in its own right, its primary value lies in its role as a versatile and high-potential starting material. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, empowers chemists to generate vast libraries of complex heterocyclic compounds. The proven track record of the 5-aminopyrazole core in clinically successful kinase inhibitors and other therapeutic agents ensures that this compound and its derivatives will remain a focal point of research for scientists dedicated to developing the next generation of targeted medicines.

References

-

Rapetti, F., Spallarossa, A., Russo, E., Caviglia, D., Villa, C., Tasso, B., ... & Brullo, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2273. Available from: [Link]

-

Al-Shammari, M. B., Khesroh, K. H., & Hossan, A. S. M. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(11), 2533. Available from: [Link]

-

Tasso, B., Rapetti, F., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 648. Available from: [Link]

-

Abdel-Wahab, B. F., & Mohamed, H. A. (2015). Pharmacology active 5-aminopyrazoles. ResearchGate. Available from: [Link]

-

Singh, P. P., & Singh, P. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 17, 1863–1904. Available from: [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Awaad, I. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–210. Available from: [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Awaad, I. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available from: [Link]

-

Zare, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available from: [Link]

- Google Patents. (n.d.). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Awaad, I. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available from: [Link]

-

Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from: [Link]

-

Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S123–S128. Available from: [Link]

-

SpectraBase. (n.d.). ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. Retrieved from: [Link]

-

SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from: [Link]

-

precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from: [Link]

-

Zare, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available from: [Link]

-

Al-Shammari, M. B., Khesroh, K. H., & Hossan, A. S. M. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

-

Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available from: [Link]

-

ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from: [Link]

Sources

- 1. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. spectrabase.com [spectrabase.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 11. mdpi.com [mdpi.com]

- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate [smolecule.com]

The Discovery and Synthesis of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide

Executive Summary: Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a highly substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established scaffold in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule—featuring a 3-fluorophenyl group at the N1 position, an amino group at C5, and an ethyl carboxylate at C4—offers a unique combination of electronic and steric properties for molecular exploration. This guide provides a detailed technical overview of the prevalent synthetic strategy for this compound, focusing on the underlying chemical principles, a step-by-step experimental protocol, and methods for structural verification.

Introduction: The Significance of the Aminopyrazole Scaffold

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, renowned for their diverse biological activities. The 5-aminopyrazole core, in particular, serves as a versatile building block for creating compounds with applications ranging from kinase inhibitors for oncology to agents targeting inflammatory diseases.[1] The introduction of an N-aryl substituent, such as the 3-fluorophenyl group, is a critical design element. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the overall physicochemical properties of the molecule, such as lipophilicity. The ethyl carboxylate at the C4 position provides a convenient handle for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and widely adopted approach for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxylates is a condensation and subsequent cyclization reaction between an arylhydrazine and a suitably activated three-carbon electrophile. This is a classic example of pyrazole synthesis, prized for its efficiency and reliability.

The core disconnection is made across the N1-C5 and N2-C3 bonds of the pyrazole ring, leading to two key precursors:

-

Precursor A: (3-Fluorophenyl)hydrazine

-

Precursor B: Ethyl (ethoxymethylene)cyanoacetate

This strategy is highly regioselective. The reaction proceeds via an initial Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient double bond of the cyanoacrylate, followed by an intramolecular cyclization with the elimination of ethanol to form the stable aromatic pyrazole ring.

Key Starting Materials

Synthesis of (3-Fluorophenyl)hydrazine

(3-Fluorophenyl)hydrazine is typically not commercially available in large quantities and is often prepared from 3-fluoroaniline. The synthesis is a standard, multi-step process involving diazotization followed by reduction.[2][3]

-

Diazotization: 3-Fluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

-

Reduction: The resulting diazonium salt solution is then added to a reducing agent, such as sodium sulfite (Na₂SO₃), followed by heating under acidic conditions to yield (3-fluorophenyl)hydrazine.[2] The free base can be isolated or converted to the more stable hydrochloride salt for storage.[4]

Ethyl (ethoxymethylene)cyanoacetate

This crucial C3 synthon is commercially available. It features an electron-withdrawing cyano group and an ethyl ester group, which activate the double bond for nucleophilic attack. The ethoxy group serves as an excellent leaving group during the final cyclization step.

Detailed Synthetic Protocol

This protocol describes the cyclocondensation reaction to form the target compound.

Reaction: (3-Fluorophenyl)hydrazine + Ethyl (ethoxymethylene)cyanoacetate → this compound

Materials and Reagents

-

(3-Fluorophenyl)hydrazine (or its hydrochloride salt)

-

Ethyl (ethoxymethylene)cyanoacetate

-

Ethanol (absolute)

-

Triethylamine or Sodium Acetate (if starting from the hydrochloride salt)

-

Ice water

-

Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (3-fluorophenyl)hydrazine (1.0 eq) and absolute ethanol.

-

Base Addition (if required): If using (3-fluorophenyl)hydrazine hydrochloride, add a slight excess of a base like triethylamine (1.1 eq) to the suspension and stir for 15-20 minutes to liberate the free hydrazine.

-

Addition of Electrophile: Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-8 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water with stirring.[5] The product will precipitate as a solid.

-

Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol to afford the final product as a crystalline solid.[5]

Mechanistic Insights

The formation of the pyrazole ring follows a well-established pathway.

-

Michael Addition: The terminal nitrogen atom of the (3-fluorophenyl)hydrazine acts as a nucleophile and attacks the β-carbon of the electron-deficient double bond in ethyl (ethoxymethylene)cyanoacetate.

-

Proton Transfer: A proton transfer occurs, leading to a more stable intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then attacks the electrophilic carbon of the nitrile group.

-

Tautomerization/Aromatization: A final tautomerization step occurs to yield the stable 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate.

dot graph "Reaction_Scheme" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial"]; bgcolor="#F1F3F4";

} caption: "Synthetic pathway for the target compound."

Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₁FN₄O₂ |

| Molecular Weight | 262.24 g/mol |

| ¹H NMR | Characteristic peaks for aromatic protons (3-fluorophenyl group), pyrazole ring proton, amino protons, and ethyl ester protons (quartet and triplet). |

| ¹³C NMR | Signals corresponding to all 12 unique carbon atoms, including the C-F coupled carbons of the phenyl ring. |

| Mass Spectrometry | [M+H]⁺ ion peak at m/z 263.09 |

| Melting Point | A sharp melting point range, indicative of high purity. |

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10]; bgcolor="#F1F3F4";

} caption: "Overall experimental and analytical workflow."

Discussion and Future Outlook

The described synthesis provides a robust and scalable route to this compound. This key intermediate is a valuable platform for the development of new chemical entities. The amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other functional groups. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics.

References

-

ChemicalBook. (3-FLUOROPHENYL)HYDRAZINE CAS#: 658-27-5.

-

Google Patents. WO2011064798A1 - Process for the preparation of a pyrazole derivative.

-

ChemicalBook. 3-Fluorophenylhydrazine hydrochloride | 2924-16-5.

-

ChemSrc. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride.

-

PrepChem.com. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.

-

MDPI. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety.

-

PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.

Sources

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (3-FLUOROPHENYL)HYDRAZINE CAS#: 658-27-5 [m.chemicalbook.com]

- 3. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride [fluoromart.com]

- 4. 3-Fluorophenylhydrazine hydrochloride | 2924-16-5 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

The Ascendancy of 1-(3-Fluorophenyl)-5-aminopyrazole Carboxylates: A Technical Guide to a Privileged Scaffold in Drug Discovery

Abstract

The ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a new generation of targeted therapeutics. This technical guide provides an in-depth exploration of this versatile core, from its synthesis and derivatization to its profound impact on drug discovery, particularly in the realms of oncology and inflammatory diseases. We will dissect the structure-activity relationships that govern its biological activity, provide detailed experimental protocols for its evaluation, and illuminate the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged heterocyclic system.

Introduction: The Pyrazole Core and the Significance of the 3-Fluorophenyl Moiety

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a recurring motif in a multitude of clinically successful drugs.[1][2] Their prevalence stems from their ability to act as bioisosteres for other functional groups, their synthetic tractability, and their capacity to engage in a variety of non-covalent interactions with biological targets. The ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate framework, in particular, serves as a versatile building block for creating diverse chemical libraries.[3][4]

The introduction of a 3-fluorophenyl group at the N1 position of the pyrazole ring is a strategic design element that significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom, with its high electronegativity and small size, can modulate metabolic stability, membrane permeability, and binding affinity to target proteins through favorable electrostatic and hydrophobic interactions.[5] This strategic fluorination often leads to enhanced potency and a more desirable drug-like profile.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of the this compound core is typically achieved through a well-established and robust chemical transformation. This is followed by modifications of the 5-amino and 4-carboxylate functionalities to generate a diverse array of derivatives with distinct biological activities.

General Synthesis of Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates

A common and efficient method for the synthesis of the core scaffold involves the condensation of an arylhydrazine with ethyl (ethoxymethylene)cyanoacetate.[6] This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and tautomerization to yield the stable 5-aminopyrazole product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorophenylhydrazine (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) in absolute ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to afford the desired this compound.

Derivatization Strategies

The 5-amino and 4-carboxylate groups of the core scaffold are amenable to a wide range of chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity.

-

Modification of the 5-Amino Group: The 5-amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to form fused heterocyclic systems like pyrazolopyrimidines.[3] These modifications are crucial for modulating interactions with the hinge region of kinase domains.

-

Modification of the 4-Carboxylate Group: The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This position is often exploited to introduce substituents that can interact with solvent-exposed regions of the target protein or to enhance solubility and other pharmacokinetic properties.[7]

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably as kinase inhibitors for the treatment of cancer and as anti-inflammatory agents.

Kinase Inhibition in Oncology

A multitude of kinases are implicated in the uncontrolled proliferation and survival of cancer cells. The 1-(3-fluorophenyl)-5-aminopyrazole scaffold has proven to be a fertile ground for the discovery of potent inhibitors of several key oncogenic kinases.

-

Aurora Kinase Inhibition: Aurora kinases, particularly Aurora A and B, are critical regulators of mitosis. Their overexpression is a common feature in many cancers, making them attractive targets for therapeutic intervention.[8] Derivatives of the 1-(3-fluorophenyl)-5-aminopyrazole core have been designed to target the ATP-binding pocket of these kinases, leading to cell cycle arrest and apoptosis in cancer cells.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver of tumorigenesis in various solid tumors.[7] 5-amino-1H-pyrazole-4-carboxamide derivatives have emerged as potent pan-FGFR inhibitors, demonstrating efficacy against both wild-type and drug-resistant mutant forms of the receptor.[7]

Caption: Kinase inhibition by pyrazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[1] The anti-inflammatory effects of this compound derivatives are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Structure-Activity Relationships (SAR)

The biological activity of 1-(3-fluorophenyl)-5-aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings.

| Position | Substituent | Effect on Kinase Inhibition |

| Pyrazole C3 | Small, hydrophobic groups | Generally well-tolerated and can enhance binding affinity. |

| Pyrazole C4 | Amide or other hydrogen-bonding moieties | Can form key interactions with the hinge region of the kinase. |

| Pyrazole N1 (Phenyl Ring) | Halogen substitutions (e.g., 3-fluoro) | Often improves potency and metabolic stability. |

| 5-Amino Group | Acylation or incorporation into a fused ring system | Can significantly impact selectivity and potency by interacting with the ribose-binding pocket. |

Key Experimental Protocols

The evaluation of novel this compound derivatives requires a suite of robust and validated assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9]

Experimental Protocol: ADP-Glo™ Aurora Kinase Assay

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a solution of the target Aurora kinase, the appropriate substrate (e.g., Kemptide), and ATP in kinase assay buffer.[10]

-

Kinase Reaction: In a 384-well plate, add the test compound or DMSO control, followed by the kinase solution. Initiate the reaction by adding the ATP/substrate mixture and incubate at 30°C for 60 minutes.[5][10]

-

ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.[9]

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[9]

-

Data Acquisition: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[10]

Caption: Workflow for the ADP-Glo™ kinase assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[2][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Dosing: Administer the test compound or vehicle control to rats via oral gavage or intraperitoneal injection. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.[12]

-

Induction of Inflammation: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[12][13]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Conclusion and Future Perspectives

The this compound scaffold represents a highly privileged and versatile platform for the design and discovery of novel therapeutics. Its synthetic accessibility and the amenability of its functional groups to chemical modification have enabled the development of potent and selective inhibitors of key biological targets in oncology and inflammation. The continued exploration of the chemical space around this core, guided by a deeper understanding of its structure-activity relationships and target interactions, holds immense promise for the development of next-generation medicines with improved efficacy and safety profiles.

References

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

4.7. Carrageenan-Induced Paw Edema Test. Bio-protocol. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). Indigo Biosciences. [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. [Link]

-

Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers. [Link]

-

Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. AACR Journals. [Link]

-

(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

-

Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

-

Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PubMed Central. [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

-

Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. PubMed. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

Sources

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. prepchem.com [prepchem.com]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. promega.com [promega.com]

- 10. benchchem.com [benchchem.com]

- 11. inotiv.com [inotiv.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

The Therapeutic Potential of Ethyl 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2][3] Its unique electronic properties and metabolic stability have made it a cornerstone in the development of numerous approved therapeutic agents.[3][4] Pyrazole-containing compounds have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5] This guide focuses on a specific, yet promising, member of this family: Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate. While direct extensive research on this precise molecule is emerging, its structural similarity to well-studied analogs allows for a robust, data-driven exploration of its therapeutic potential.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the inferred therapeutic potential of this compound based on structure-activity relationship (SAR) studies of closely related pyrazole derivatives. We will delve into potential mechanisms of action and outline experimental protocols to validate these hypotheses.

Physicochemical Properties and Synthesis

The structural features of this compound—a pyrazole core, a 3-fluorophenyl substituent at the N1 position, an amino group at C5, and an ethyl carboxylate at C4—all contribute to its potential biological activity and druggability. The fluorine atom, in particular, is a common bioisosteric replacement for hydrogen in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and membrane permeability.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Significance in Drug Discovery |

| Molecular Formula | C12H12FN3O2 | Defines the elemental composition. |

| Molecular Weight | ~249.24 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Lipophilicity) | 2.0 - 3.0 | Suggests a balance between aqueous solubility and lipid membrane permeability. |

| Hydrogen Bond Donors | 1 (from the amino group) | Influences solubility and target binding. |

| Hydrogen Bond Acceptors | 4 (2 from ester, 2 from pyrazole nitrogens) | Influences solubility and target binding. |

| Melting Point | 140-160 °C | Provides an indication of purity and crystal lattice stability. |

Synthetic Strategy: A Generalized Protocol

The synthesis of 5-aminopyrazole-4-carboxylates is well-established. A common and efficient method involves the condensation of a substituted phenylhydrazine with a suitable three-carbon synthons like ethyl (ethoxymethylene)cyanoacetate. This approach is adaptable for the synthesis of the title compound.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the title compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of 3-fluorophenylhydrazine (1.0 eq) in ethanol in a round-bottom flask, add ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a solid.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a good solvent for the reactants and allows for heating to reflux, which provides the necessary activation energy for the cyclization reaction.

-

Stoichiometry: A slight excess of ethyl (ethoxymethylene)cyanoacetate is used to ensure the complete consumption of the hydrazine starting material.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, relying on the differential solubility of the product and impurities in a given solvent at different temperatures.

Inferred Therapeutic Potential and Mechanism of Action

Based on the biological activities of structurally related pyrazole derivatives, this compound is predicted to have therapeutic potential primarily in the areas of oncology and anti-inflammatory applications.

Anticancer Potential: Targeting Kinase Signaling Pathways

Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8] The 5-amino-1-phenyl-1H-pyrazole scaffold, in particular, is a core component of several known kinase inhibitors.

Hypothesized Mechanism of Action: Kinase Inhibition

It is hypothesized that this compound could function as a kinase inhibitor. The pyrazole core can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The 3-fluorophenyl group would likely occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions. The amino and ester groups provide additional points for interaction and can be modified to improve potency and selectivity.

Potential Kinase Targets:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been successfully designed as covalent pan-FGFR inhibitors.[9]

-

Janus Kinases (JAKs): The JAK-STAT pathway is crucial for cytokine signaling, and its dysregulation is implicated in myeloproliferative neoplasms and other cancers. Pyrazole derivatives have shown promise as JAK inhibitors.[8]

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazole-based compounds have been developed as potent CDK inhibitors.[10]

Proposed Signaling Pathway Diagram

Caption: Hypothesized mechanism of anticancer activity.

Experimental Protocol for Kinase Inhibition Assay:

A common method to assess kinase inhibitory activity is a biochemical assay, such as an in vitro kinase assay using a recombinant enzyme.

-

Reagents: Recombinant kinase, appropriate substrate, ATP, and the test compound (dissolved in DMSO).

-

Assay Plate Preparation: Add the kinase, substrate, and varying concentrations of the test compound to the wells of a microplate.

-

Initiation of Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Potential

The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), with celecoxib being a prominent example. These drugs often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Several studies have reported the synthesis and evaluation of ethyl 5-aminopyrazole-4-carboxylate derivatives as anti-inflammatory and analgesic agents.[11][12][13]

Hypothesized Mechanism of Action: COX Inhibition

It is plausible that this compound could exhibit anti-inflammatory properties by inhibiting COX-1 and/or COX-2. The N-phenylpyrazole core is a known pharmacophore for COX-2 selective inhibitors. The 3-fluorophenyl group could enhance binding to the active site of the enzyme.

Experimental Protocol for In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

-

Animal Model: Wistar rats are typically used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac sodium).

-

Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.

-

N1-Substituent: The nature of the substituent at the N1 position is crucial for activity. The 3-fluorophenyl group in the title compound is expected to influence the compound's electronic properties and its ability to fit into the binding pockets of target proteins. The position of the fluorine atom (meta) can affect the pKa of the pyrazole ring and the overall conformation of the molecule compared to ortho or para substitutions.

-

C5-Amino Group: The amino group at the C5 position is a key feature. It can act as a hydrogen bond donor, which is often critical for anchoring the molecule to its biological target. This group also serves as a synthetic handle for further derivatization to explore SAR and optimize activity.

-

C4-Ester Group: The ethyl carboxylate at the C4 position also provides a site for hydrogen bonding and can be modified to modulate the compound's physicochemical properties, such as solubility and cell permeability.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and inflammation. While direct biological data on this specific molecule is limited, a strong rationale for its potential activity can be drawn from the extensive research on closely related pyrazole derivatives.

Future research should focus on the following:

-

Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the compound fully characterized to confirm its identity and purity.

-